molecular formula C11H13ClN2O B14629538 1-(7-Chloro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepin-4-yl)ethan-1-one CAS No. 57756-38-4

1-(7-Chloro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepin-4-yl)ethan-1-one

Cat. No.: B14629538
CAS No.: 57756-38-4
M. Wt: 224.68 g/mol
InChI Key: MXRYBEQHEZGNNP-UHFFFAOYSA-N
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Description

1-(7-Chloro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepin-4-yl)ethan-1-one is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by its unique structure, which includes a chloro-substituted benzodiazepine ring fused with an ethanone group.

Preparation Methods

The synthesis of 1-(7-Chloro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepin-4-yl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with aminobenzophenones.

    Cyclization: The aminobenzophenones undergo cyclization to form the benzodiazepine core.

    Ethanone Addition: Finally, the ethanone group is added to complete the synthesis.

Industrial production methods often utilize continuous flow chemistry, which allows for efficient and scalable synthesis of benzodiazepines .

Chemical Reactions Analysis

1-(7-Chloro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepin-4-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.

    Cyclization: Intramolecular cyclization can lead to the formation of fused ring systems.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride .

Scientific Research Applications

1-(7-Chloro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepin-4-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(7-Chloro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepin-4-yl)ethan-1-one involves binding to the gamma-aminobutyric acid (GABA) receptors in the brain. This binding enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. The molecular targets include GABA-A receptors, and the pathways involved are primarily related to neurotransmitter modulation .

Comparison with Similar Compounds

1-(7-Chloro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepin-4-yl)ethan-1-one can be compared with other benzodiazepines such as:

The uniqueness of this compound lies in its specific substitution pattern and its potential for targeted therapeutic applications.

Properties

CAS No.

57756-38-4

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

IUPAC Name

1-(7-chloro-1,2,3,5-tetrahydro-1,4-benzodiazepin-4-yl)ethanone

InChI

InChI=1S/C11H13ClN2O/c1-8(15)14-5-4-13-11-3-2-10(12)6-9(11)7-14/h2-3,6,13H,4-5,7H2,1H3

InChI Key

MXRYBEQHEZGNNP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCNC2=C(C1)C=C(C=C2)Cl

Origin of Product

United States

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